molecular formula C17H21F2N3O5S B2381528 1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034292-54-9

1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No. B2381528
CAS RN: 2034292-54-9
M. Wt: 417.43
InChI Key: HKPUASFLIDKDQD-UHFFFAOYSA-N
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Description

1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21F2N3O5S and its molecular weight is 417.43. The purity is usually 95%.
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Scientific Research Applications

Chymase Inhibition

A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione for their potential to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. They found that specific structural modifications, including the addition of phenylsulfonyl and phenyl moieties, enhanced the compounds' selectivity and inhibitory effectiveness against chymase (Niwata et al., 1997).

Lymphocyte Function-Associated Antigen-1 Inhibition

Latli et al. (2011) focused on synthesizing antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1), a protein crucial in immune response. They employed derivatives of imidazolidine-2,4-dione, including labeling with carbon-14 and deuterium, for pharmacokinetics and drug metabolism studies, highlighting the compound's relevance in immunological research (Latli et al., 2011).

Antibacterial Activity

The work by Keivanloo et al. (2020) involved synthesizing new hybrid compounds combining 1,2,3-triazoles and imidazolidine-2,4-dione. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Keivanloo et al., 2020).

Antimicrobial and Antifungal Properties

Mallesha and Mohana (2014) synthesized a series of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone, showing good antimicrobial activity against pathogenic bacteria and fungi. This study underscores the potential of imidazolidine-2,4-dione derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Serotonin Receptor and Transporter Affinity

Czopek et al. (2013) conducted a study on imidazolidine-2,4-dione derivatives to find compounds with dual affinity for the 5-HT1A receptor and serotonin transporter (SERT). These compounds showed potential for antidepressant and anxiolytic activity, which is crucial for mental health research (Czopek et al., 2013).

Cancer Efflux Pump Inhibition

Żesławska et al. (2019) investigated the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives, specifically a 5-spirofluorenehydantoin inhibitor. The study revealed significant inhibitory action on the ABCB1 efflux pump in cancer cells, highlighting its potential in cancer research (Żesławska et al., 2019).

Anti-Arrhythmic Activity

Pękala et al. (2005) synthesized imidazolidine-2,4-dione derivatives and evaluated their anti-arrhythmic properties. The compounds showed promising activity, indicating their potential application in cardiovascular disorder treatments (Pękala et al., 2005).

Antidepressant and Anxiolytic Activity

Czopek et al. (2010) synthesized imidazolidine-2,4-dione derivatives with high affinity for 5-HT1A receptors, exhibiting potential as antidepressants and anxiolytics. This study contributes to the development of new treatments for mental health disorders (Czopek et al., 2010).

Anticancer Activity

Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione, demonstrating significant anticancer activity, particularly against breast cancer cell lines. This research adds to the ongoing efforts in cancer therapy development (Kumar & Sharma, 2022).

properties

IUPAC Name

1-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O5S/c1-27-9-8-21-16(23)11-22(17(21)24)13-4-6-20(7-5-13)28(25,26)15-10-12(18)2-3-14(15)19/h2-3,10,13H,4-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPUASFLIDKDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

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